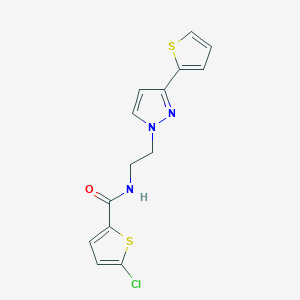

5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

描述

5-Chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide core linked to an ethyl chain substituted with a pyrazole-thiophene moiety. The pyrazole ring, fused with a thiophene group, introduces π-π stacking capabilities and conformational rigidity, which may influence pharmacokinetic properties such as metabolic stability and receptor affinity.

属性

IUPAC Name |

5-chloro-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3OS2/c15-13-4-3-12(21-13)14(19)16-6-8-18-7-5-10(17-18)11-2-1-9-20-11/h1-5,7,9H,6,8H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWMKFUUDIADTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the 3-(thiophen-2-yl)-1H-pyrazole ring via cyclization reactions. Common reagents for this step include hydrazine and thiophene derivatives under acidic or basic conditions.

Attachment of the Ethyl Group: The next step involves the attachment of the ethyl group to the pyrazole ring. This can be achieved through alkylation reactions using ethyl halides in the presence of a base.

Formation of the Amide: Finally, the 5-chloro-2-thiophenecarboxylic acid is coupled with the 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine derivative to form the desired carboxamide.

Industrial Production Methods

For industrial-scale production, the synthesis often involves optimized reaction conditions and the use of catalytic processes to enhance yield and purity. The process might include:

Catalysts: Usage of palladium or other metal catalysts for specific coupling reactions.

Temperature Control: Strict control of reaction temperatures to avoid unwanted side reactions.

Purification: Advanced purification techniques such as crystallization or chromatography to achieve high-purity products.

化学反应分析

Types of Reactions

5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride, converting carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and thiophene positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminium hydride.

Solvents: Typical solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

The major products formed depend on the type of reaction:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene and pyrazole derivatives.

科学研究应用

Chemistry

In chemistry, this compound is studied for its reactivity and as a building block for more complex molecules. It is valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, it is used to study enzyme interactions due to its ability to act as an inhibitor or activator of specific biological pathways.

Medicine

In medicine, it shows potential as a therapeutic agent. It has been investigated for its anti-inflammatory, antibacterial, and anticancer properties.

Industry

Industrially, this compound is utilized in the development of new materials with unique electronic properties, useful in sensors and other electronic devices.

作用机制

The mechanism by which 5-chloro-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide exerts its effects typically involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their function.

Pathways Involved: Modulation of signaling pathways such as NF-κB in inflammation, inhibition of bacterial enzymes in antibacterial applications, and induction of apoptosis in cancer cells.

相似化合物的比较

Comparison with 5-Chloro-N-[2-(6-Fluoro-3-Methyl-2,2-Dioxidobenzo[c][1,2,5]Thiadiazol-1(3H)-yl)ethyl]Thiophene-2-Carboxamide

This analog () replaces the pyrazole-thiophene group with a benzothiadiazole ring substituted with fluorine and methyl groups. Key differences include:

- Bioactivity: Benzothiadiazole derivatives are known for kinase inhibition and antimicrobial activity, suggesting this compound may target redox-sensitive enzymes .

| Feature | Target Compound | Benzothiadiazole Analog |

|---|---|---|

| Central Heterocycle | Pyrazole-thiophene | Benzothiadiazole |

| Substituents | Chlorine (thiophene) | Fluoro, methyl (benzothiadiazole) |

| Electronic Profile | Moderate π-π stacking | Strong electron-withdrawing |

Comparison with Segartoxaban (5-Chloro-N-{(2S)-2-[2-Methyl-3-(2-Oxopyrrolidin-1-yl)Benzene-1-Sulfonamido]-3-(4-Methylpiperazin-1-yl)-3-Oxopropyl}Thiophene-2-Carboxamide)

Segartoxaban () shares the thiophene-carboxamide backbone but incorporates a sulfonamido-benzene-piperazine-pyrrolidinone side chain. Key distinctions:

- Functional Groups : The sulfonamido and piperazine groups enhance water solubility and bioavailability, critical for oral anticoagulant activity.

- Mechanism : Segartoxaban inhibits coagulation factors Xa and IIa, whereas the target compound’s pyrazole-thiophene group may favor CNS targets due to lipophilicity and blood-brain barrier permeability .

| Feature | Target Compound | Segartoxaban |

|---|---|---|

| Side Chain | Pyrazole-thiophene | Sulfonamido-piperazine |

| Solubility | Moderate (lipophilic) | High (polar groups) |

| Therapeutic Target | Hypothesized CNS enzymes | Coagulation factors Xa/IIa |

Hypothesized Pharmacokinetic and Pharmacodynamic Profiles

- Metabolic Stability : The pyrazole-thiophene group in the target compound may resist cytochrome P450 oxidation better than Segartoxaban’s piperazine moiety, which is prone to N-dealkylation .

- Receptor Binding : The benzothiadiazole analog’s fluorine atom could form halogen bonds with target proteins, offering stronger inhibition than the target compound’s chlorine-thiophene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。